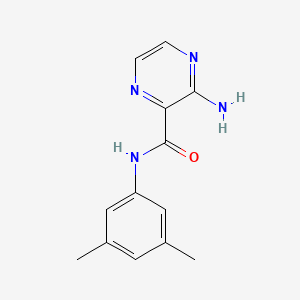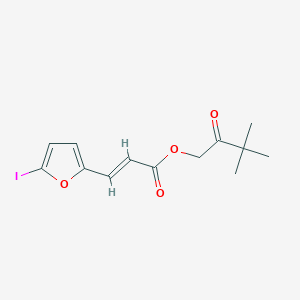
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Mécanisme D'action
The mechanism of action of (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the enone and iodine functional groups. The compound can also undergo tautomerization to form the keto form, which can participate in various biochemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known to exhibit moderate cytotoxicity towards cancer cell lines. The compound can also inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate in lab experiments include its unique structural properties, moderate yield, and potential applications in various fields. However, the limitations of using this compound include its moderate cytotoxicity, limited solubility in aqueous solutions, and the need for purification by column chromatography.
Orientations Futures
There are several future directions for the research of (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate. These include the synthesis of novel bioactive compounds using this compound as a starting material, the development of new fluorescent probes for imaging studies, and the exploration of its potential applications in coordination chemistry. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves the condensation reaction between 3,3-dimethyl-1-butanone and 5-iodofuran-2-carbaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which undergoes tautomerization to form the final product. The yield of this reaction is moderate, and the purification of the product requires column chromatography.
Applications De Recherche Scientifique
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has several potential applications in scientific research. It can be used as a starting material in the synthesis of various bioactive compounds, including antimicrobial, anticancer, and anti-inflammatory agents. The compound can also be used as a fluorescent probe in imaging studies due to its unique structural properties. Additionally, this compound can be used as a ligand in coordination chemistry studies.
Propriétés
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO4/c1-13(2,3)10(15)8-17-12(16)7-5-9-4-6-11(14)18-9/h4-7H,8H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGNXSQNHYUYGZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C=CC1=CC=C(O1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)COC(=O)/C=C/C1=CC=C(O1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
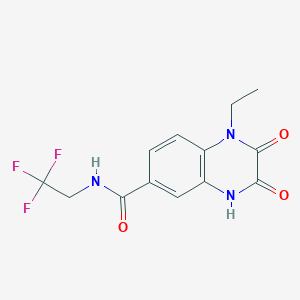
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
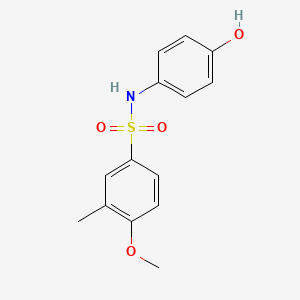
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
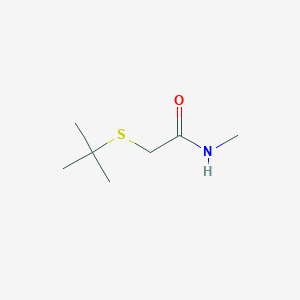
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)

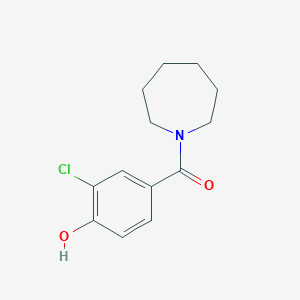
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
